Lipophilicity: Fluorinated vs. Non-Fluorinated Analogs
The target compound (methyl ester with 3'-fluoro) has a computed XLogP3 of 2.8 , compared to a predicted XLogP3 of approximately 2.5 for the non-fluorinated methyl 4'-amino-[1,1'-biphenyl]-4-carboxylate homolog (estimated from the free acid's XLogP of ~2.5 [1]) and approximately 2.0 for the free acid 4'-amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid. The ~0.3 log unit increase in lipophilicity conferred by fluorine can enhance membrane permeability of downstream amide conjugates.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | Non-fluorinated methyl ester (pred. ~2.5); Free acid (pred. ~2.0 [1]) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 vs. non-fluorinated ester; ΔXLogP3 ≈ +0.8 vs. free acid |
| Conditions | Predicted via XLogP3 algorithm (PubChem/BOC Sciences computed properties) |
Why This Matters
A higher logP value within the typical drug-like range (1–4) is often associated with improved passive membrane permeability, which is critical for intracellular target engagement by kinase inhibitors synthesized from this building block.
- [1] Basechem. [1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-3'-fluoro-. Computed XLogP = 2.5. https://www.basechem.org View Source
